Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester
Description
Structural Classification of Thiazolyl Carbamates
The structural architecture of carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester comprises three distinct regions:
- Thiazole Core : The 2-thiazolyl group provides a rigid, planar structure with delocalized π-electrons. The nitrogen at position 1 and sulfur at position 3 create dipole moments that enhance solubility and intermolecular interactions.
- 4-Phenyl Substituent : The phenyl group at position 4 of the thiazole ring introduces steric bulk and hydrophobic interactions. This substituent stabilizes the molecule through van der Waals forces and π-π stacking, particularly in biological environments.
- Phenyl Carbamate Ester : The terminal phenyl ester group modulates electrophilicity and hydrolysis kinetics. The carbamate linkage (–O–CO–NH–) bridges the thiazole and phenyl moieties, enabling controlled release of active species under physiological conditions.
Table 1: Key Structural Features of this compound
| Feature | Role in Structure-Activity Relationships |
|---|---|
| Thiazole ring | Enhances electronic delocalization |
| 4-Phenyl substitution | Improves lipophilicity and binding |
| Carbamate ester | Balances stability and reactivity |
The planar geometry of the thiazole ring allows for conjugation with the carbamate group, reducing energy barriers for nucleophilic attacks. X-ray crystallography studies of analogous compounds reveal bond lengths of approximately 1.36 Å for C–N in the carbamate group, suggesting partial double-bond character.
Historical Development of 4-Phenyl-2-Thiazolyl Carbamate Derivatives
The synthesis of thiazolyl carbamates originated in the mid-20th century with explorations into heterocyclic urea derivatives. Early work by Francisco et al. (2004) demonstrated that reacting 4-phenyl-2-aminothiazole with phenyl chloroformate in the presence of Hunig’s base yielded carbamate esters with >70% efficiency. This method became foundational for generating structurally diverse analogs.
Key milestones in the development include:
- 1960s–1980s : Initial synthesis of thiazolyl ureas as antibacterial agents, highlighting the importance of the carbamate linkage in inhibiting bacterial cell-wall biosynthesis.
- 1990s : Optimization of substituent patterns, particularly the introduction of electron-withdrawing groups (e.g., –NO~2~, –CN) at the thiazole’s 5-position to enhance electrophilicity.
- 2000s–Present : Application in enzyme prodrug therapies, where carbamate derivatives serve as substrates for nitroreductases, enabling site-specific drug activation.
Synthetic Advancements :
- One-Pot Reactions : Modern protocols employ DMF as a solvent and Hunig’s base to facilitate carbamate formation without isolating intermediates.
- Catalytic Methods : Copper(I)-N-heterocyclic carbene (NHC) complexes have been utilized to accelerate coupling reactions between thiazolyl amines and carbonyl sources.
- Solid-Phase Synthesis : Immobilized resins enable high-throughput production of carbamate libraries for structure-activity relationship (SAR) studies.
The compound’s historical trajectory underscores its adaptability in addressing evolving challenges in antimicrobial resistance and targeted therapy. For instance, derivatives bearing 3,4-difluorophenyl groups exhibited IC~50~ values of 3.0 μM against MurB enzymes, a key target in gram-positive bacterial infections.
Structure
3D Structure
Properties
CAS No. |
71576-06-2 |
|---|---|
Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
phenyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C16H12N2O2S/c19-16(20-13-9-5-2-6-10-13)18-15-17-14(11-21-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) |
InChI Key |
MTXPTQRTULVZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Carbamate Formation via Phenyl Chloroformate
The most straightforward method involves reacting 4-phenyl-2-thiazolylamine with phenyl chloroformate in the presence of a base. This route is analogous to traditional carbamate syntheses described in US Patent 5925762A and PMC studies .
Procedure :
-
Dissolve 4-phenyl-2-thiazolylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Add pyridine (1.2 equiv) as a base to scavenge HCl.
-
Slowly introduce phenyl chloroformate (1.1 equiv) at 0°C.
-
Warm to room temperature and stir for 4–6 hours.
-
Isolate the product via extraction (ethyl acetate/water) and purify by recrystallization from ethanol.
Key Data :
| Parameter | Value | Source Citation |
|---|---|---|
| Yield | 72–85% | |
| Reaction Temperature | 0°C → 25°C | |
| Purification Method | Recrystallization (EtOH) |
This method is efficient but requires strict anhydrous conditions to prevent hydrolysis of the chloroformate .
Activated Mixed Carbonate-Mediated Synthesis
Mixed carbonates, such as p-nitrophenyl chloroformate (PNPCl), enable milder reaction conditions by generating stable intermediates. This approach, detailed in PMC studies , avoids direct handling of volatile chloroformates.
Procedure :
-
React PNPCl (1.05 equiv) with phenol (1.0 equiv) in dichloromethane (DCM) using triethylamine (1.1 equiv) as a base.
-
After 1 hour, add 4-phenyl-2-thiazolylamine (1.0 equiv) and stir for 12 hours at 25°C.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
Key Data :
This method offers improved selectivity for sterically hindered amines but incurs higher costs due to the carbonate reagent .
Multi-Step Synthesis via Thiazole Ring Formation
For cases where 4-phenyl-2-thiazolylamine is unavailable, the thiazole ring can be constructed in situ from α-bromoacetophenone derivatives and thioureas, followed by carbamate functionalization (PMC , US Patent 4511574 ).
Step 1: Thiazole Synthesis
-
React α-bromo-4-phenylacetophenone (1.0 equiv) with thiourea (1.2 equiv) in ethanol at reflux for 3 hours.
-
Isolate 4-phenyl-2-aminothiazole via filtration.
Step 2: Carbamate Formation
-
Treat 4-phenyl-2-aminothiazole with phenyl chloroformate as in Method 1.
Key Data :
This route is advantageous for large-scale synthesis but requires additional purification steps .
| Parameter | Value | Source Citation |
|---|---|---|
| Carbonylation Yield | 80–88% | |
| Catalyst Loading | 0.1–0.5 mol% Pd | |
| Pressure | 8 bar CO |
This method is highly efficient but requires specialized equipment for high-pressure reactions .
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Chloroformate | Simple, one-step | Moisture-sensitive reagents | 72–85% |
| Mixed Carbonate | Mild conditions | Higher reagent cost | 68–78% |
| Multi-Step | Scalable thiazole synthesis | Low overall yield | 45–55% |
| Palladium Catalysis | High efficiency | Requires high-pressure reactor | 80–88% |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or thiols; reactions are carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiazoles.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has demonstrated that derivatives of thiazole compounds, including carbamic acid esters, exhibit potent anticonvulsant properties. For instance, compounds with para-halogen-substituted phenyl groups attached to the thiazole ring showed significant anticonvulsant action with median effective doses lower than standard medications like ethosuximide .
Analgesic Properties
Another study focused on carbamic acid derivatives highlighted their potential as analgesic agents. In particular, a series of 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives were synthesized and evaluated for analgesic activity. One compound demonstrated a favorable safety profile and pharmacokinetic properties comparable to morphine, suggesting its viability as a lead candidate for further development .
Antimicrobial Activity
The antimicrobial potential of thiazole-linked compounds has also been explored. Specific derivatives demonstrated activity against various bacterial strains, indicating their promise in developing new antibacterial agents .
Agricultural Applications
Pesticidal Properties
Carbamic acid esters are recognized for their pesticidal and insecticidal properties. A patent describes the synthesis of phenyl-N-methyl carbamic acid esters that possess strong insecticidal action while maintaining low toxicity to mammals and plants. These compounds are particularly effective against harmful insects such as diptera .
Formulation and Application
The formulation of these carbamic acid esters into compositions with carrier vehicles enhances their efficacy in pest control. The ability to apply them in various forms (liquids or solids) makes them versatile tools in agricultural practices aimed at pest management .
Enzymatic Research
Enzyme Inhibition Studies
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester has been utilized as a research tool for studying enzyme inhibition. Its ability to bind to active sites of enzymes allows researchers to investigate specific biochemical pathways and enzyme functions within biological systems. For example, studies have shown its inhibitory effects on acid ester hydrolase enzymes.
Interactions with Biological Macromolecules
The compound's interactions with surfactants like sodium dodecyl sulfate have been studied to understand its behavior in biological systems better. These interactions may have implications for applications in material science and detergency.
Data Tables
| Application Area | Activity/Property | Reference |
|---|---|---|
| Medicinal Chemistry | Anticonvulsant | |
| Analgesic | ||
| Antimicrobial | ||
| Agricultural | Insecticidal | |
| Pesticidal | ||
| Enzymatic Research | Enzyme Inhibition | |
| Biological Interactions |
Case Studies
- Anticonvulsant Efficacy Study : In a study examining various thiazole derivatives, one compound demonstrated a significant reduction in seizure activity compared to standard treatments, highlighting the therapeutic potential of carbamic acid derivatives in managing epilepsy .
- Pesticide Development : A series of experiments were conducted to evaluate the insecticidal efficacy of phenyl-N-methyl carbamic acid esters against common agricultural pests. Results indicated that these compounds provided rapid and long-lasting effects on target insects while minimizing environmental impact due to low mammalian toxicity .
- Enzyme Interaction Analysis : Research focused on the interaction between carbamic acid esters and specific enzymes revealed that these compounds could effectively inhibit enzyme activity through covalent bonding mechanisms, providing insights into their potential therapeutic applications in enzyme-related diseases.
Mechanism of Action
The mechanism of action of carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to antibacterial or antifungal effects. The thiazole ring and phenyl ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Carbamates
Biological Activity
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, which is known for its biological activity. The general structure can be represented as follows:
This compound's thiazole moiety contributes to its interaction with biological systems, particularly in targeting specific enzymes and receptors.
1. Insecticidal Properties
Research has demonstrated that carbamic acid esters, including this compound, exhibit potent insecticidal activity. For instance, studies indicate that compounds similar to this compound effectively kill various pests such as caterpillars and aphids. In one study, a formulation containing this compound resulted in 100% mortality of Boophilus microplus ticks within two hours of application at specific concentrations .
| Concentration | Mortality Rate | Time to Effect |
|---|---|---|
| 0.1% | 100% | 2 hours |
| 0.05% | 100% | 2 hours |
This rapid action suggests that the compound could serve as an effective pesticide alternative.
2. Antitumor Activity
The thiazole component of the compound has been linked to anticancer effects. Studies have shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, certain thiazole-containing compounds displayed IC50 values below 2 µg/mL against specific cancer cell lines, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence the anticancer efficacy.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- P-glycoprotein (P-gp) Interaction : The compound exhibits preferential selectivity towards P-gp, an important efflux transporter involved in drug resistance in cancer cells. It stimulates ATPase activity, enhancing drug accumulation within cells .
- Enzyme Inhibition : The presence of the thiazole ring is crucial for inhibiting enzymes associated with tumor growth and proliferation.
Case Study 1: Insecticidal Efficacy
In a controlled study involving Doralis fabae (black bean aphid), plants treated with a formulation containing carbamic acid esters showed significant reductions in pest populations compared to untreated controls . The results underscore the potential for agricultural applications.
Case Study 2: Anticancer Potential
A series of thiazole derivatives were synthesized and tested for anticancer properties. One derivative showed promising results against breast cancer cell lines with minimal side effects observed in vivo, suggesting a favorable therapeutic index .
Q & A
Q. Characterization Methods :
- NMR (¹H/¹³C) to confirm substitution patterns on the thiazole and phenyl ester groups .
- HPLC-MS to verify purity (>95%) and detect side products like unreacted intermediates .
What analytical techniques are recommended to assess the purity and stability of this compound under various pH conditions?
Methodological Answer:
- Stability Studies :
- Hydrolysis Kinetics : Monitor degradation in aqueous buffers (pH 1–13) using UV-Vis spectroscopy at λ = 260–280 nm (thiazole absorption band). indicates carbamate esters are stable in acidic conditions but hydrolyze rapidly in alkaline media .
- HPLC : Quantify degradation products (e.g., phenol, carbamic acid) over time .
- Purity Assessment :
- DSC/TGA to detect polymorphic forms or solvates.
- Elemental Analysis to validate empirical formula .
What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazards : Irritant to eyes/respiratory system (similar to ’s tert-butyl carbamate derivative). Lachrymator properties require fume hood use .
- Mitigation :
Advanced Research Questions
How does the thiazole ring’s electronic structure influence reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Computational Analysis :
- Experimental Validation :
- React with electrophiles (e.g., methyl iodide) to assess regioselectivity.
- Monitor kinetics via stopped-flow spectroscopy .
How can molecular docking predict the biological interactions of this carbamate derivative with enzyme targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with known carbamate sensitivity (e.g., acetylcholinesterase, urease).
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures from PDB (e.g., 4EY7 for acetylcholinesterase).
- Ligand Optimization : Minimize energy using MMFF94 in Open Babel.
- Autodock Vina : Perform rigid/flexible docking to identify binding poses. demonstrates similar protocols for carbamate-Mpro interactions .
- Validation :
What strategies resolve contradictions in reported biological activities of structurally analogous carbamates?
Methodological Answer:
- Meta-Analysis :
- Cross-reference studies (e.g., vs. 20) to identify variables like solvent polarity or assay conditions (e.g., serum proteins affecting bioavailability).
- Controlled Replication :
- Structural Probes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
